![molecular formula C23H20FN3O3S2 B2552659 4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 851079-96-4](/img/structure/B2552659.png)
4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide" is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential biological activities, including antimicrobial properties. This class of compounds typically features a benzothiazole moiety and a sulfonamide or benzamide group, which are common in various synthesized molecules with potential pharmacological applications .
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions. For instance, the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) was achieved by a condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . Similarly, other sulphonamide derivatives with a benzothiazole nucleus have been synthesized by condensation of 2-aminobenzothiazole with various sulphonyl chloride derivatives in a pyridine-acetic anhydride mixture . These methods suggest that the synthesis of the compound might also involve similar condensation reactions under controlled conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as UV-Vis, IR, 1H- and 13C-NMR spectroscopies, and elemental analysis . These techniques help in determining the functional groups present and the overall molecular architecture. For example, IR studies have revealed that the ligand in some cases is tridentate and coordinates to metal ions through nitrogen and oxygen atoms of the sulphonamide group and a nitrogen atom attached to the benzothiazole ring .
Chemical Reactions Analysis
The chemical reactivity of such compounds often includes their ability to form complexes with metals. The NBTCS ligand, for instance, has been shown to form complexes with neodymium(III) and thallium(III), with coordination numbers of eight and six, respectively . This indicates that the compound may also exhibit the ability to form complexes with various metals, which could be relevant for its potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their pharmacokinetics and solubility. For example, the octanol-water partition coefficients of similar lipophilic substituted benzamides have been studied, indicating their relative lipophilicity and potential for crossing biological membranes . The systemic bioavailability and brain/plasma ratios of these compounds after oral administration have also been investigated, providing insights into their distribution and potential efficacy in vivo .
Wissenschaftliche Forschungsanwendungen
Enzymatic Inhibition
Compounds structurally related to 4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide have been investigated for their inhibitory activity against human carbonic anhydrases, an enzyme family implicated in various physiological and pathological processes. For instance, derivatives of the benzothiazole-based sulfonamides have shown potent inhibition of carbonic anhydrase isoforms, which are crucial for regulating pH in tissues and are targets for treating conditions like glaucoma and cancer (Abdoli et al., 2018). These findings suggest that compounds like 4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide could potentially serve as leads for developing new inhibitors targeting specific carbonic anhydrase isoforms.
Eigenschaften
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S2/c1-26(15-16-7-4-3-5-8-16)32(29,30)18-13-11-17(12-14-18)22(28)25-23-27(2)21-19(24)9-6-10-20(21)31-23/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFPOYCQJGQDNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.